molecular formula C11H9ClN2O B13332229 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13332229
M. Wt: 220.65 g/mol
InChI Key: WDSTXSMRZAJVQS-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzaldehyde moiety substituted with a chloro group and a pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 2-chloro-4-formylbenzoic acid with 3-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Ammonia, thiols, base catalysts

Major Products

Scientific Research Applications

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
  • 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
  • 2-Chloro-4-(1H-pyrazol-3-yl)benzaldehyde

Uniqueness

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the 3-methyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-4-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-4-5-14(13-8)10-3-2-9(7-15)11(12)6-10/h2-7H,1H3

InChI Key

WDSTXSMRZAJVQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C=O)Cl

Origin of Product

United States

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